molecular formula C14H13F2NO2S B4286678 2,4-difluoro-N-(2-phenylethyl)benzenesulfonamide

2,4-difluoro-N-(2-phenylethyl)benzenesulfonamide

Cat. No. B4286678
M. Wt: 297.32 g/mol
InChI Key: XWRCRDAPTRKLGL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,4-difluoro-N-(2-phenylethyl)benzenesulfonamide, also known as DFB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DFB is a sulfonamide derivative that has been synthesized through various methods, including the reaction of 2,4-difluoronitrobenzene with 2-phenylethylamine followed by sulfonation. In

Mechanism of Action

The mechanism of action of 2,4-difluoro-N-(2-phenylethyl)benzenesulfonamide is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins. 2,4-difluoro-N-(2-phenylethyl)benzenesulfonamide has been shown to inhibit the activity of carbonic anhydrase, an enzyme that plays a role in the regulation of acid-base balance in the body. 2,4-difluoro-N-(2-phenylethyl)benzenesulfonamide has also been shown to inhibit the activity of human immunodeficiency virus (HIV) integrase, an enzyme that is essential for the replication of the virus.
Biochemical and Physiological Effects:
2,4-difluoro-N-(2-phenylethyl)benzenesulfonamide has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that 2,4-difluoro-N-(2-phenylethyl)benzenesulfonamide inhibits the growth of various cancer cell lines, including breast, lung, and colon cancer cells. 2,4-difluoro-N-(2-phenylethyl)benzenesulfonamide has also been shown to inhibit the replication of HIV in vitro. In animal studies, 2,4-difluoro-N-(2-phenylethyl)benzenesulfonamide has been shown to have anti-inflammatory effects and to reduce the severity of inflammation in various models of inflammatory diseases.

Advantages and Limitations for Lab Experiments

2,4-difluoro-N-(2-phenylethyl)benzenesulfonamide has several advantages for lab experiments, including its high purity and stability. 2,4-difluoro-N-(2-phenylethyl)benzenesulfonamide is also relatively easy to synthesize and can be obtained in large quantities. However, 2,4-difluoro-N-(2-phenylethyl)benzenesulfonamide has some limitations, including its low solubility in water and its potential toxicity. Therefore, appropriate safety measures should be taken when working with 2,4-difluoro-N-(2-phenylethyl)benzenesulfonamide.

Future Directions

There are several future directions for the research on 2,4-difluoro-N-(2-phenylethyl)benzenesulfonamide. One potential direction is the development of 2,4-difluoro-N-(2-phenylethyl)benzenesulfonamide-based drugs for the treatment of cancer and viral infections. Another direction is the exploration of 2,4-difluoro-N-(2-phenylethyl)benzenesulfonamide as a building block for the synthesis of novel compounds. Additionally, the investigation of the mechanism of action of 2,4-difluoro-N-(2-phenylethyl)benzenesulfonamide and its effects on various enzymes and proteins could provide insights into the development of new drugs and therapies.

Scientific Research Applications

2,4-difluoro-N-(2-phenylethyl)benzenesulfonamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, organic synthesis, and material science. In medicinal chemistry, 2,4-difluoro-N-(2-phenylethyl)benzenesulfonamide has been shown to exhibit anticancer, antiviral, and anti-inflammatory activities. In organic synthesis, 2,4-difluoro-N-(2-phenylethyl)benzenesulfonamide has been used as a building block for the synthesis of various compounds. In material science, 2,4-difluoro-N-(2-phenylethyl)benzenesulfonamide has been used as a dopant for the fabrication of organic electronic devices.

properties

IUPAC Name

2,4-difluoro-N-(2-phenylethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13F2NO2S/c15-12-6-7-14(13(16)10-12)20(18,19)17-9-8-11-4-2-1-3-5-11/h1-7,10,17H,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWRCRDAPTRKLGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCNS(=O)(=O)C2=C(C=C(C=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13F2NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-difluoro-N-(2-phenylethyl)benzenesulfonamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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